molecular formula C3H6O3 B8589539 Dricold ethanol CAS No. 478920-42-2

Dricold ethanol

Cat. No.: B8589539
CAS No.: 478920-42-2
M. Wt: 90.08 g/mol
InChI Key: OSQPUMRCKZAIOZ-UHFFFAOYSA-N
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Description

Ethanol (C₂H₅OH), a primary alcohol, is a volatile, flammable liquid with a molecular weight of 46.0684 g/mol and a boiling point of 78.37°C under standard conditions . It is widely used as a solvent in pharmaceuticals, a biofuel additive, and in the extraction of bioactive compounds from plant materials . Its polar nature and ability to form hydrogen bonds make it effective in dissolving polar and non-polar substances, contributing to its versatility in industrial and laboratory settings. Ethanol’s thermodynamic properties, such as viscosity and phase behavior, have been extensively studied, with recent advancements in high-pressure viscosity modeling enhancing its application in engineering contexts .

Scientific Research Applications

Electrocatalytic Conversion of Carbon Dioxide

Recent advancements in electrocatalysis have demonstrated the potential of converting carbon dioxide into ethanol using renewable energy sources. Studies have shown that by adjusting reaction conditions, researchers can enhance the selectivity for ethanol production during the electroreduction of carbon dioxide. For instance, a study highlighted the role of hydroxide and carbon monoxide species in improving ethanol selectivity through operando spectroscopy techniques .

Table 1: Key Findings on Ethanol Production from CO2

StudyMethodologyFindings
Fritz Haber InstituteOperando Raman SpectroscopyEnhanced selectivity for ethanol by adjusting reaction conditions
Brookhaven National LaboratoryThree-part catalyst systemImproved conversion efficiency of CO2 to ethanol
University ResearchPulsed electrochemical reductionIncreased durability and efficiency of catalysts

Bioethanol from Food Waste

The bioconversion of food waste into bioethanol presents a sustainable solution to energy depletion. Research indicates that optimizing enzymatic saccharification processes can significantly increase ethanol yields from food waste hydrolysates. For example, one study achieved an ethanol yield increase from 34 g/L to 77.6 g/L through response surface methodology .

Table 2: Ethanol Yields from Food Waste Processing

SourceInitial Yield (g/L)Optimized Yield (g/L)
Food Waste Hydrolysate3477.6
Bread Crust37.5% (w/v)-
Potato Chips35% (w/v)-

Neurobiology and Alcohol Research

Dricold ethanol's impact on brain activity has been a focal point in neurobiological studies. Recent research indicates that alcohol consumption leads to significant decreases in brain tissue electrical conductivity, particularly affecting areas responsible for executive function and motor activity . This finding suggests potential biomarkers for assessing brain health and the effects of various substances.

Table 3: Impact of Ethanol on Brain Conductivity

StudyArea of FocusKey Findings
NeuRA & UNSW ScienceBrain Electrical ConductivitySignificant decreases in conductivity linked to alcohol consumption

Case Study: Electrocatalytic CO2 Reduction

A notable case study involved researchers at the Fritz Haber Institute who developed a method for converting carbon dioxide into ethanol using a zinc oxide-coated copper catalyst. This innovative approach not only enhanced the selectivity for ethanol but also improved catalyst durability under dynamic reaction conditions .

Case Study: Bioethanol Production from Agricultural Waste

Another significant case study focused on the use of agricultural waste for bioethanol production. Researchers optimized fermentation conditions leading to substantial increases in ethanol yield, demonstrating the feasibility of using waste materials as a resource for sustainable energy production .

Q & A

Basic Research Questions

Q. What methodological frameworks are critical for designing experiments involving Dricold ethanol?

  • Answer : Experimental design must account for variables such as storage conditions (e.g., inert atmosphere to prevent hygroscopic degradation ), analytical techniques (e.g., chromatographic methods for ethanol quantification ), and replication strategies (minimum three replicates to ensure statistical validity ). For instance, in ethanol sensitization studies, controlled dosing intervals and standardized animal models are essential to minimize variability . Researchers should also document measurement uncertainty and reference materials to enhance reproducibility .

Q. How can researchers ensure accurate data collection in ethanol solvent efficacy studies?

  • Answer : Use validated protocols for solvent extraction, such as ultrasonic-assisted extraction with ethanol, where parameters like solvent concentration, temperature, and extraction time are optimized via Response Surface Methodology (RSM) . Quantitative data should be cross-validated using techniques like UV-Vis spectroscopy or HPLC, coupled with z-score analysis to identify outliers . For qualitative insights, semi-structured interviews with domain experts can contextualize empirical findings .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported ethanol solvent properties across studies?

  • Answer : Contradictions often arise from contextual factors (e.g., solvent purity, temperature). A meta-analysis comparing primary data under standardized conditions (e.g., 25°C, 95% ethanol purity) is recommended. For example, discrepancies in flavonoid extraction yields (Table 2, ) can be resolved by isolating variables like ultrasonic power or solvent-to-material ratios. Additionally, systematic reviews should assess study limitations, such as non-accredited laboratory practices , and apply sensitivity analysis to weigh conflicting evidence .

Q. What statistical approaches are suitable for analyzing ethanol’s role in multi-variable biochemical systems?

  • Answer : Multivariate regression or ANOVA is critical when ethanol interacts with variables like pH or co-solvents. For neural behavior studies (e.g., ethanol’s effect on glucocorticoid kinase expression ), mixed-effects models can account for individual variability in biological responses. Researchers must report confidence intervals and effect sizes to avoid "inductive fallacy" (overgeneralizing limited data) . Tools like R or Python’s SciPy suite enable robust analysis of non-linear relationships in ethanol-dependent processes .

Q. Methodological and Ethical Considerations

Q. How can the PICOT framework improve hypothesis formulation in ethanol toxicity research?

  • Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures questions like:

  • Population: DBA2/J mice exposed to ethanol .
  • Intervention: Chronic ethanol administration (e.g., 2 g/kg/day).
  • Comparison: Saline-treated control group.
  • Outcome: Serum glucocorticoid kinase levels.
  • Time: 8-week exposure period.
    This approach ensures clarity and reduces confounding variables .

Q. What ethical safeguards are essential in human trials involving ethanol-based formulations?

  • Answer : Protocols must include informed consent for ethanol exposure risks (e.g., neurobehavioral effects), anonymization of participant data , and third-party ethical review. For example, in pharmacokinetic studies, researchers should disclose ethanol’s interaction potential with medications and provide withdrawal options .

Q. Data Presentation and Interpretation

Q. How should researchers present conflicting ethanol reactivity data in academic writing?

  • Answer : Use comparative tables to highlight discrepancies (e.g., ethanol’s –OH group reactivity in phenol vs. salicylic acid ). Accompany these with error bars in graphs to visualize measurement uncertainty . In discussions, contextualize anomalies by referencing methodological differences (e.g., aqueous vs. anhydrous ethanol conditions ) and propose follow-up experiments to isolate causative factors .

Table 1 : Key Variables in Ethanol Solvent Optimization (Adapted from )

ParameterOptimal RangeImpact on Yield (%)
Ethanol Concentration70–80%±15%
Extraction Time30–45 min±10%
Temperature50–60°C±12%

Table 2 : Common Pitfalls in Ethanol Research (Synthesized from )

PitfallMitigation Strategy
Non-standardized storageUse inert atmospheres and desiccants
Inadequate replicatesMinimum n=3 per experimental condition
Overlooking z-scoresApply ISO 13528:2015 guidelines for outliers

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanol (CH₃OH)

Methanol, the simplest alcohol (MW: 32.04 g/mol), shares functional group characteristics with ethanol but exhibits distinct physicochemical and toxicological profiles. While ethanol has a higher boiling point (78.37°C vs. 64.7°C) and lower acute toxicity (LD₅₀: 7,060 mg/kg in rats vs. 5,628 mg/kg for methanol), methanol metabolism produces formic acid, leading to severe metabolic acidosis and optic nerve damage . Industrially, methanol is preferred in formaldehyde production, whereas ethanol dominates in beverages and antiseptics due to its lower toxicity .

Isopropanol (C₃H₈O)

Isopropanol (MW: 60.10 g/mol) has a higher boiling point (82.6°C) and lower volatility compared to ethanol, making it a superior solvent for non-polar compounds. Its denaturing effect on proteins enhances its role in disinfectants, though it is more toxic upon inhalation (permissible exposure limit: 400 ppm vs. 1,000 ppm for ethanol) . Ethanol, however, remains the solvent of choice in food and pharmaceutical extractions due to its Generally Recognized as Safe (GRAS) status .

2-(Decyloxy)ethanol (C₁₂H₂₆O₂)

This long-chain ether-alcohol (MW: 202.33 g/mol) exhibits surfactant properties due to its hydrophobic decyl chain and hydrophilic ethoxy group. Unlike ethanol, it is less volatile (higher boiling point) and is utilized in detergents and emulsifiers rather than as a primary solvent .

Other Alcohols

  • Propanol (C₃H₈O): Similar to ethanol in polarity but with a longer carbon chain, leading to higher lipophilicity and use in lacquers.

Data Tables

Table 1: Physicochemical Properties of Ethanol and Comparable Alcohols

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Viscosity (mPa·s at 25°C) Key Applications
Ethanol C₂H₅OH 46.07 78.37 1.08 Solvent, biofuels, extracts
Methanol CH₃OH 32.04 64.7 0.55 Formaldehyde, antifreeze
Isopropanol C₃H₈O 60.10 82.6 2.04 Disinfectants, industrial solvents
2-(Decyloxy)ethanol C₁₂H₂₆O₂ 202.33 >200 N/A Surfactants, emulsifiers

Research Findings

  • Extraction Efficiency: Ethanol outperforms methanol in extracting polyphenols like rutin and kaempferol from plant materials due to its balanced polarity . Chromatographic analyses of ginger rhizome extracts further validate ethanol’s efficacy in isolating volatile bioactive compounds .
  • Fuel Applications: Ethanol blends reduce greenhouse gas emissions by 40–50% compared to pure gasoline, though energy density remains lower than butanol .
  • Thermodynamic Behavior: Ethanol’s viscosity decreases non-linearly with temperature, critical for optimizing fuel injection systems .

Properties

CAS No.

478920-42-2

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C2H6O.CO2/c1-2-3;2-1-3/h3H,2H2,1H3;

InChI Key

OSQPUMRCKZAIOZ-UHFFFAOYSA-N

Canonical SMILES

CCO.C(=O)=O

Origin of Product

United States

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